![molecular formula C14H26N2O2 B581489 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine CAS No. 1228836-97-2](/img/structure/B581489.png)
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
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Overview
Description
4-(N-Boc-amino)piperidone is a piperidone derivative . It may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . It can also be used as a pharma building block .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular formula of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is C14H26N2O2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine include a density of 1.0±0.1 g/cm3, boiling point of 304.8±31.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 138.2±24.8 °C .Scientific Research Applications
Continuous N-Boc Deprotection of Amines
- Application : Tert-butyl 1-(cyclopropylmethyl)piperidin-4-ylcarbamate can be efficiently deprotected using solid Brønsted acid catalysts. These catalysts allow continuous flow reactions at lower temperatures, enhancing efficiency and productivity compared to batch processes .
Chirality Sensing
- Application : Researchers have used chiral luminescent lanthanide complexes containing Boc-protected piperidines to selectively bind chiral N-Boc-aspartate, enhancing luminescence intensity. This property can be exploited for chiral sensing applications .
Antibacterial Agents
- Application : Synthetic efforts involving arylurea derivatives of aryloxy alicyclic diamines led to the identification of compound 44 (1-(3-chlorophenyl)-3-(1-{3-phenyl-3-[3-(trifluoromethyl)phenoxy]propyl}piperidin-4-yl)urea). This compound exhibited high antimicrobial activity and selectivity over mammalian cells .
Antidepressant-like Activity
Mechanism of Action
While the specific mechanism of action for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is not mentioned, piperidone analogs have been bio-assayed for their varied activity . They have wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALDJKFQXNVNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693180 |
Source
|
Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine | |
CAS RN |
1228836-97-2 |
Source
|
Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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